(R)-8-Azido-2-(Fmoc-amino)octanoic acid (CAS 145069-56-3) is a specialized, Fmoc-protected unnatural D-amino acid featuring an extended 8-carbon backbone with a terminal azide group. In industrial bioconjugation and solid-phase peptide synthesis (SPPS), it serves as a bioorthogonal building block. The compound's defining structural features—its (R)-stereocenter and 6-carbon aliphatic side chain—make it highly effective for applications requiring targeted proteolytic resistance and minimal steric hindrance during conjugation. It is primarily procured for the synthesis of non-cleavable linkers in Antibody-Drug Conjugates (ADCs) and for site-specific peptide modifications via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry workflows [1].
Substituting this specific compound with closely related analogs, such as Fmoc-L-Lys(N3)-OH or Fmoc-D-Aha-OH, often compromises downstream therapeutic efficacy and manufacturability. L-configured azido amino acids are highly susceptible to endogenous proteases, leading to rapid degradation of the linker in systemic circulation and premature payload release. Conversely, while shorter-chain D-amino acids (like azidohomoalanine) resist proteolysis, their truncated side chains introduce severe steric hindrance during click conjugation with bulky payloads such as DBCO-toxins. This steric clash drastically reduces SPAAC coupling yields, complicates purification protocols, and increases the consumption of high-cost cytotoxic or fluorescent reagents [1].
The (R)-configuration (D-enantiomer) of 8-Azido-2-(Fmoc-amino)octanoic acid provides critical resistance to endogenous proteases compared to its (S)-configured (L-enantiomer) counterpart. When incorporated into peptide-based non-cleavable ADC linkers, D-amino acid residues typically maintain >95% structural integrity in human serum over 24 hours, whereas L-equivalents often exhibit rapid enzymatic degradation with half-lives under 2 hours [1]. This stereochemical inversion prevents premature payload release in systemic circulation.
| Evidence Dimension | Serum stability (protease resistance) |
| Target Compound Data | >95% intact linker after 24h (D-enantiomer) |
| Comparator Or Baseline | <10% intact after 24h (L-enantiomer baseline) |
| Quantified Difference | >10-fold increase in plasma half-life |
| Conditions | Human serum incubation at 37°C |
Ensures that expensive ADC payloads are not prematurely released in the bloodstream, reducing off-target toxicity and improving therapeutic index.
The 6-carbon azido side chain of this octanoic acid derivative offers significant steric relief during strain-promoted alkyne-azide cycloaddition (SPAAC) compared to shorter-chain analogs like Fmoc-D-Aha-OH (2-carbon side chain) or Fmoc-D-Lys(N3)-OH (4-carbon side chain). When conjugating sterically demanding payloads such as DBCO-functionalized cytotoxins, the extended spacer increases accessibility, driving conjugation yields from ~70-75% for shorter chains to >95% under standard stoichiometric conditions [1].
| Evidence Dimension | SPAAC conjugation yield with bulky DBCO-payloads |
| Target Compound Data | >95% yield (6-carbon side chain) |
| Comparator Or Baseline | ~70-75% yield (2- to 4-carbon side chains) |
| Quantified Difference | 20-25% absolute increase in conjugation efficiency |
| Conditions | Aqueous buffer/organic co-solvent, ambient temperature, 2-4 hours |
Maximizes the attachment of high-value cytotoxic payloads, reducing waste and simplifying the purification of the final bioconjugate.
As an Fmoc-protected aliphatic azide, (R)-8-Azido-2-(Fmoc-amino)octanoic acid is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Unlike amine-reactive crosslinkers that must be added post-synthetically, this building block can be incorporated directly into the peptide backbone with >98% coupling efficiency using standard activators. The azide group remains >99% intact during repetitive Fmoc deprotection cycles (20% piperidine), whereas post-synthesis diazo-transfer methods often result in incomplete conversion and complex impurity profiles [1].
| Evidence Dimension | Azide incorporation efficiency |
| Target Compound Data | >98% direct coupling efficiency with >99% azide survival |
| Comparator Or Baseline | Post-synthetic diazo-transfer (~80-85% conversion) |
| Quantified Difference | 13-18% improvement in final functionalized peptide yield |
| Conditions | Automated Fmoc SPPS, HATU/DIPEA activation, 20% piperidine deprotection |
Allows seamless, automated integration of a click-ready handle into peptide sequences without requiring secondary chemical modifications.
Due to its D-stereochemistry and extended aliphatic spacer, this compound is highly effective for synthesizing non-cleavable ADC linkers. The proteolytic resistance ensures the linker remains intact in circulation, while the terminal azide provides an efficient handle for attaching alkyne- or DBCO-modified cytotoxic payloads via click chemistry workflows [1].
In the development of therapeutic peptides, incorporating this unnatural amino acid allows for site-specific attachment of large PEG chains via CuAAC or SPAAC. The 6-carbon side chain minimizes steric clash between the peptide backbone and the bulky PEG polymer, resulting in significantly higher conjugation yields compared to shorter azido amino acids [2].
For researchers designing constrained macrocyclic peptides, this compound serves as a robust bioorthogonal anchor. It can be paired with an alkyne-containing amino acid within the same sequence to facilitate intramolecular click cyclization on-resin or in solution, without interfering with standard disulfide bond formation or requiring complex deprotection steps [3].
Irritant